N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
Description
N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C24H24ClN5OS |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H24ClN5OS/c25-18-6-7-21-17(14-18)15-20(19-4-1-2-5-22(19)32-21)28-23(31)16-29-10-12-30(13-11-29)24-26-8-3-9-27-24/h1-9,14,20H,10-13,15-16H2,(H,28,31) |
InChI Key |
BTTYHRWPPCKGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24)C5=NC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide typically involves multiple steps:
Formation of the Dibenzothiepin Core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzothiepin core.
Chlorination: Introduction of the chlorine atom at the 2-position of the dibenzothiepin core using chlorinating agents such as thionyl chloride.
Attachment of the Piperazinyl Acetamide Moiety: This involves the reaction of the chlorinated dibenzothiepin with 2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dibenzothiepin core.
Reduction: Reduction reactions may target the nitrogen atoms in the piperazinyl moiety.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the chlorine position.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antipsychotic activities.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The dibenzothiepin core may interact with neurotransmitter receptors, while the piperazinyl moiety could modulate enzyme activity. These interactions lead to a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiepin Derivatives: Compounds with similar core structures but different substituents.
Piperazinyl Acetamides: Compounds with similar piperazinyl moieties but different core structures.
Uniqueness
N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is unique due to the specific combination of the dibenzothiepin core and the piperazinyl acetamide moiety. This unique structure may confer distinct pharmacological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
